Magnesium, bromo(3-chloro-4-methylphenyl)-
Overview
Description
Magnesium, bromo(3-chloro-4-methylphenyl)- is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the field of organic chemistry for its ability to introduce the 3-chloro-4-methylphenyl group into various molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium, bromo(3-chloro-4-methylphenyl)- typically involves the reaction of 3-chloro-4-methylbromobenzene with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Reaction Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a drying tube.
Magnesium Activation: Magnesium turnings are added to the flask, and a small amount of iodine or a few drops of bromine can be added to activate the magnesium surface.
Addition of 3-chloro-4-methylbromobenzene: A solution of 3-chloro-4-methylbromobenzene in dry ether or THF is added dropwise to the flask containing magnesium turnings.
Reaction Conditions: The mixture is stirred and heated to reflux until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of magnesium, bromo(3-chloro-4-methylphenyl)- follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often used to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the Grignard reagent while minimizing side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(3-chloro-4-methylphenyl)- undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can undergo halogen-metal exchange reactions with other halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters, and carbon dioxide.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Anhydrous ether or THF to maintain the reactivity of the Grignard reagent.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
Biaryl Compounds: From coupling reactions.
Carboxylic Acids: From the reaction with carbon dioxide.
Scientific Research Applications
Magnesium, bromo(3-chloro-4-methylphenyl)- is widely used in scientific research for:
Organic Synthesis: As a key reagent in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of drug intermediates and active pharmaceutical ingredients.
Material Science: For the preparation of functionalized polymers and advanced materials.
Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of magnesium, bromo(3-chloro-4-methylphenyl)- involves the formation of a highly reactive organomagnesium species. This species acts as a nucleophile, attacking electrophilic centers in various substrates. The reaction proceeds through the formation of a carbon-magnesium bond, followed by subsequent transformations depending on the nature of the substrate and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo(4-chlorophenyl)-
- Magnesium, bromo(2-chloro-4-methylphenyl)-
- Magnesium, bromo(3-methylphenyl)-
Uniqueness
Magnesium, bromo(3-chloro-4-methylphenyl)- is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination of substituents provides distinct reactivity and selectivity in various organic transformations, making it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
magnesium;1-chloro-2-methylbenzene-5-ide;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLVSPRXTWDGNL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)Cl.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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